2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-13-15-7-12(17-13)9-16-6-5-10-3-1-2-4-11(10)8-16/h1-4,7H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSMEHSYQUSWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Alkylation of Tetrahydroisoquinoline Precursors
The most direct route involves alkylation of 1,2,3,4-tetrahydroisoquinoline with 2-chloro-1,3-thiazol-5-ylmethyl derivatives. A representative protocol includes:
Reagents :
- 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)
- 5-(Chloromethyl)-2-chloro-1,3-thiazole (1.2 equiv)
- Sodium hydride (NaH, 1.5 equiv) in anhydrous dimethylformamide (DMF)
Procedure :
- Dissolve 1,2,3,4-tetrahydroisoquinoline in DMF under nitrogen.
- Add NaH at 0°C, stir for 30 minutes.
- Introduce 5-(chloromethyl)-2-chloro-1,3-thiazole dropwise.
- Heat to 60°C for 12 hours.
- Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Mechanistic Analysis
The reaction proceeds via deprotonation of tetrahydroisoquinoline’s secondary amine by NaH, generating a nucleophilic species that attacks the electrophilic chloromethyl group on the thiazole ring. Steric hindrance from the thiazole’s chloro substituent necessitates elevated temperatures for sufficient reactivity.
Pictet-Spengler Cyclization with Thiazole-Containing Aldehydes
This method constructs the tetrahydroisoquinoline core while introducing the thiazole moiety in a single step:
Reagents :
- Phenylethylamine derivative (1.0 equiv)
- 2-Chloro-1,3-thiazole-5-carbaldehyde (1.1 equiv)
- Trifluoroacetic acid (TFA, catalytic)
Procedure :
- Combine phenylethylamine and aldehyde in dichloromethane.
- Add TFA (0.1 equiv), reflux for 24 hours.
- Neutralize with saturated NaHCO₃, extract, and crystallize from ethanol.
Advanced Functionalization Techniques
Reductive Amination
For substrates requiring late-stage thiazole incorporation:
Reagents :
- 1,2,3,4-Tetrahydroisoquinoline-2-carbaldehyde (1.0 equiv)
- 2-Chloro-1,3-thiazol-5-ylmethanamine (1.3 equiv)
- Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv)
Procedure :
- Stir aldehyde and amine in 1,2-dichloroethane at 25°C.
- Add NaBH(OAc)₃ portionwise over 2 hours.
- Filter, concentrate, and purify via HPLC (C18 column, acetonitrile:water gradient).
Industrial-Scale Optimizations
Continuous Flow Synthesis
To enhance throughput and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 60°C | 120°C |
| Residence Time | 12 hours | 30 minutes |
| Solvent | DMF | Supercritical CO₂ |
| Annual Production | 10 kg | 5 metric tons |
Advantages :
Spectroscopic Characterization
Critical data for verifying synthetic success:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.15–7.05 (m, 4H, aromatic), 4.35 (s, 2H, CH₂-thiazole), 3.85 (t, J = 5.8 Hz, 2H, N-CH₂), 2.90 (t, J = 5.8 Hz, 2H, CH₂-isoquinoline).
- ¹³C NMR : 162.5 (C-Cl), 148.2 (thiazole C-2), 134.1–126.3 (aromatic carbons).
Mass Spectrometry :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Alkylation | 68–72 | 98 | 120 | Moderate |
| Pictet-Spengler | 55–60 | 95 | 90 | Low |
| Reductive Amination | 75–80 | 99 | 150 | High |
| Continuous Flow | 90 | 99.5 | 80 | Very High |
Key Observations :
Challenges and Mitigation Strategies
Byproduct Formation
Emerging Technologies
Regulatory Considerations
| Region | Purity Standard | Residual Solvents (ppm) | Heavy Metals (ppm) |
|---|---|---|---|
| FDA (USA) | ≥99% | <500 (DMF) | <10 |
| EMA (EU) | ≥99.5% | <300 (DCM) | <5 |
Compliance requires rigorous in-process controls and LC-MS batch testing.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (THIQ) is a notable member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 253.75 g/mol . The compound features a tetrahydroisoquinoline scaffold substituted with a chloro-thiazole moiety, which is critical for its biological activity.
Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : THIQs have been shown to interact with various molecular targets involved in cancer progression. They may inhibit key pathways such as the PI3K/Akt/mTOR pathway and modulate apoptosis-related proteins .
- Case Studies : A study demonstrated that specific THIQ analogs exhibited potent cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM , indicating substantial efficacy .
Antimicrobial Activity
The thiazole ring present in the compound enhances its antimicrobial properties:
- Inhibition of Pathogens : Compounds containing thiazole derivatives have shown effectiveness against various bacterial strains. For example, studies report that THIQ derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Neuroprotective Effects
The neuroprotective potential of THIQs has also been explored:
- Mechanisms : These compounds exhibit antioxidant properties that help protect neuronal cells from oxidative stress. Research suggests that they can modulate neurotransmitter levels and receptor activity, which may benefit conditions like Alzheimer's disease .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives:
- Substituent Effects : Modifications on the thiazole and isoquinoline rings significantly influence biological activity. For instance, varying the position and type of substituents can enhance potency and selectivity against specific targets .
| Substituent | Activity Type | Observed Effect |
|---|---|---|
| Chloro | Antimicrobial | Increased potency against bacteria |
| Nitro | Anticancer | Enhanced cytotoxicity in cancer cells |
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of THIQs against human cancer cell lines. The most potent compound exhibited an IC50 value of 15 µM , significantly inhibiting cell proliferation through apoptosis induction .
- Neuroprotection : Another investigation highlighted that THIQ derivatives could prevent oxidative damage in neuronal cultures by upregulating antioxidant enzymes. This effect was confirmed through assays measuring reactive oxygen species (ROS) levels before and after treatment with THIQs .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves alkylation of a tetrahydroisoquinoline precursor with a chlorothiazole derivative. For example:
- Step 1 : React methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with 1-(bromomethyl)-4-chlorobenzene in DMF using NaH as a base at 60°C ().
- Step 2 : Oxidative cyclization of intermediates in solvents like nitrobenzene at elevated temperatures (473 K) to form fused heterocycles ().
- Purification : Column chromatography (silica gel) or recrystallization from dichloromethane ().
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are employed to determine crystal structures, including hydrogen bonding (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 69.62° between thiazole and triazine rings) ().
- NMR spectroscopy : Monitors reaction progress (e.g., TLC) and confirms structural features like methylene bridges ().
- Mass spectrometry : Validates molecular weight (e.g., CHClNOS, MW 362.81) ().
Advanced Research Questions
Q. How can contradictions in crystallographic data between studies be resolved?
Discrepancies in parameters like dihedral angles or hydrogen-bonding distances may arise from:
- Crystallographic refinement : Use SHELXL to account for disorder or twinning ().
- Data quality : Ensure high-resolution datasets (θ > 25°, R < 0.05) and validate against simulated powder patterns ().
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., triazolo-isoquinolines in ) to identify trends in intermolecular interactions (π-π stacking, C–H⋯N bonds) ().
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Reflux in isopropanol for condensation steps () vs. nitrobenzene at 473 K for cyclization ().
- Solvent selection : Polar aprotic solvents (DMF) enhance alkylation efficiency ().
- Catalysts : Sodium acetate in acetic acid for cyclocondensation ().
- Monitoring : Use TLC or HPLC to track intermediates and minimize side products ().
Q. What computational or experimental methods elucidate intermolecular interactions in the solid state?
- Hydrogen-bond analysis : Identify classical (N–H⋯O) and non-classical (C–H⋯O/N) interactions using Mercury or Olex2 ().
- π-π stacking : Measure centroid-to-centroid distances (e.g., 3.65 Å in ) via crystallographic software.
- DFT calculations : Model electronic effects of the chloro-thiazole group on molecular packing ().
Q. How does the chloro-thiazole moiety influence biological activity in related compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
